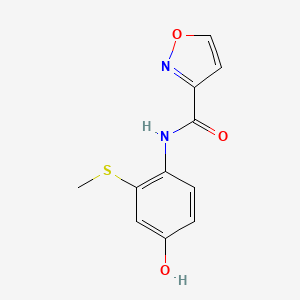
1-(2-Ethylsulfanylcyclopentyl)-3-(3-methylpyridin-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Ethylsulfanylcyclopentyl)-3-(3-methylpyridin-2-yl)urea, also known as ETC-1922159, is a novel small molecule inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B plays a crucial role in the regulation of insulin signaling and glucose homeostasis, making it a promising target for the treatment of type 2 diabetes and other metabolic disorders. In
Mécanisme D'action
PTP1B is a negative regulator of insulin signaling, which means that it dephosphorylates and inactivates key signaling molecules such as insulin receptor and insulin receptor substrate-1 (IRS-1). By inhibiting PTP1B, 1-(2-Ethylsulfanylcyclopentyl)-3-(3-methylpyridin-2-yl)urea enhances insulin signaling and glucose uptake in insulin-resistant cells. This leads to improved glucose homeostasis and metabolic control in vivo.
Biochemical and Physiological Effects:
1-(2-Ethylsulfanylcyclopentyl)-3-(3-methylpyridin-2-yl)urea has been shown to improve glucose tolerance, insulin sensitivity, and other markers of metabolic health in preclinical models of type 2 diabetes and obesity. It also reduces body weight and adiposity in some studies, possibly through effects on food intake and energy expenditure. 1-(2-Ethylsulfanylcyclopentyl)-3-(3-methylpyridin-2-yl)urea has been found to be well-tolerated and safe in animal studies, with no significant adverse effects observed at therapeutic doses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(2-Ethylsulfanylcyclopentyl)-3-(3-methylpyridin-2-yl)urea is its high selectivity and potency for PTP1B inhibition, which reduces the risk of off-target effects and toxicity. Another advantage is its favorable pharmacokinetic profile, which allows for once-daily oral dosing in animal studies. However, there are some limitations to using 1-(2-Ethylsulfanylcyclopentyl)-3-(3-methylpyridin-2-yl)urea in lab experiments. For example, its efficacy may be limited by the degree of insulin resistance in the animal model used, and its effects on other metabolic pathways and tissues may not be fully understood.
Orientations Futures
There are several future directions for research on 1-(2-Ethylsulfanylcyclopentyl)-3-(3-methylpyridin-2-yl)urea and related compounds. One direction is to investigate the long-term safety and efficacy of 1-(2-Ethylsulfanylcyclopentyl)-3-(3-methylpyridin-2-yl)urea in animal models and human clinical trials. Another direction is to explore the potential of 1-(2-Ethylsulfanylcyclopentyl)-3-(3-methylpyridin-2-yl)urea as a combination therapy with other antidiabetic drugs, such as GLP-1 receptor agonists or SGLT2 inhibitors. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of PTP1B inhibition on glucose homeostasis and other metabolic pathways. Finally, the development of more potent and selective PTP1B inhibitors may lead to improved therapeutic options for type 2 diabetes and other metabolic disorders.
Méthodes De Synthèse
The synthesis of 1-(2-Ethylsulfanylcyclopentyl)-3-(3-methylpyridin-2-yl)urea involves a series of reactions starting from 2-ethylthiocyclopentanone and 3-methyl-2-pyridinecarboxaldehyde. The key step involves the condensation of these two compounds to form the corresponding imine, which is then reduced with sodium borohydride to yield the desired product. The final compound is purified by column chromatography and characterized by various spectroscopic techniques.
Applications De Recherche Scientifique
1-(2-Ethylsulfanylcyclopentyl)-3-(3-methylpyridin-2-yl)urea has been extensively studied in preclinical models of type 2 diabetes and other metabolic disorders. In vitro studies have shown that 1-(2-Ethylsulfanylcyclopentyl)-3-(3-methylpyridin-2-yl)urea inhibits PTP1B activity with high selectivity and potency, leading to improved insulin signaling and glucose uptake in insulin-resistant cells. In vivo studies have demonstrated that 1-(2-Ethylsulfanylcyclopentyl)-3-(3-methylpyridin-2-yl)urea improves glucose tolerance and insulin sensitivity in rodent models of obesity and diabetes, without causing hypoglycemia or other adverse effects.
Propriétés
IUPAC Name |
1-(2-ethylsulfanylcyclopentyl)-3-(3-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3OS/c1-3-19-12-8-4-7-11(12)16-14(18)17-13-10(2)6-5-9-15-13/h5-6,9,11-12H,3-4,7-8H2,1-2H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDILCVVEOGPEEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1CCCC1NC(=O)NC2=C(C=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethylsulfanylcyclopentyl)-3-(3-methylpyridin-2-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-cyclohexyl-3-[(2,4-dimethyl-1,3-oxazole-5-carbonyl)amino]propanoate](/img/structure/B7633912.png)
![N-[4-(4-fluorophenyl)oxan-4-yl]-2-propan-2-yl-1H-imidazole-5-carboxamide](/img/structure/B7633919.png)
![N-[(1-hydroxycycloheptyl)methyl]-1-(2-piperidin-1-ylethyl)pyrazole-4-carboxamide](/img/structure/B7633922.png)
![1-[5-[2-(2-Hydroxypropan-2-yl)pyrrolidine-1-carbonyl]thiophen-3-yl]ethanone](/img/structure/B7633929.png)
![3-[1-(5-methylquinazolin-4-yl)pyrrolidin-2-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7633942.png)
![3-[(3-Ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]-1,1-dimethylurea](/img/structure/B7633950.png)
![2-ethylsulfonyl-N-[1-(4-methylpiperazin-1-yl)propan-2-yl]aniline](/img/structure/B7633951.png)

![N-[1-(2,4-difluorophenyl)cyclobutyl]-1,2-oxazole-3-carboxamide](/img/structure/B7633968.png)
![[2-(2-Hydroxypropan-2-yl)pyrrolidin-1-yl]-quinolin-5-ylmethanone](/img/structure/B7633974.png)
![2-[(3-Chloro-2-fluorophenyl)methylamino]-2-cyclopropylethanol](/img/structure/B7633988.png)
![3-fluoro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)-5-methoxyaniline](/img/structure/B7633995.png)
![N-[1-(2-fluorophenyl)piperidin-3-yl]-6-methyl-4-oxo-1H-pyridine-3-carboxamide](/img/structure/B7634003.png)